(R)-(+)-1-Phenyl-1-butanol
Overview
Description
®-(+)-1-Phenyl-1-butanol is a chiral alcohol with the molecular formula C10H14O. It is characterized by the presence of a phenyl group attached to the first carbon of a butanol chain. This compound is notable for its optical activity, specifically the ®-enantiomer, which rotates plane-polarized light to the right. It is commonly used in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-(+)-1-Phenyl-1-butanol can be synthesized through several methods:
Reduction of Ketones: One common method involves the reduction of 1-phenyl-1-butanone using chiral reducing agents such as borane complexes or catalytic hydrogenation with chiral catalysts.
Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with butanal, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods: In industrial settings, the production of ®-(+)-1-Phenyl-1-butanol often involves the use of chiral catalysts to ensure high enantiomeric purity. Catalytic hydrogenation and enzymatic reduction are commonly employed due to their efficiency and scalability.
Types of Reactions:
Oxidation: ®-(+)-1-Phenyl-1-butanol can be oxidized to 1-phenyl-1-butanal or further to 1-phenyl-1-butanoic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to 1-phenylbutane using strong reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate, or pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: 1-Phenyl-1-butanal, 1-Phenyl-1-butanoic acid.
Reduction: 1-Phenylbutane.
Substitution: 1-Phenyl-1-bromobutane, 1-Phenyl-1-chlorobutane.
Scientific Research Applications
®-(+)-1-Phenyl-1-butanol has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and stereoselective processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: It is used in the production of fragrances, flavors, and fine chemicals due to its pleasant aroma and reactivity.
Mechanism of Action
The mechanism of action of ®-(+)-1-Phenyl-1-butanol involves its interaction with various molecular targets depending on its application:
Enzymatic Reactions: In biological systems, it can act as a substrate for enzymes, undergoing stereoselective transformations.
Pharmaceuticals: As an intermediate, it contributes to the synthesis of active pharmaceutical ingredients by providing the necessary chiral environment for drug efficacy.
Comparison with Similar Compounds
(S)-(-)-1-Phenyl-1-butanol: The enantiomer of ®-(+)-1-Phenyl-1-butanol, which rotates plane-polarized light to the left.
1-Phenyl-2-butanol: A structural isomer with the hydroxyl group on the second carbon.
1-Phenyl-1-propanol: A homologous compound with one less carbon in the alkyl chain.
Uniqueness: ®-(+)-1-Phenyl-1-butanol is unique due to its specific chiral configuration, which imparts distinct optical activity and reactivity. This makes it particularly valuable in applications requiring high enantiomeric purity, such as pharmaceuticals and asymmetric synthesis.
Properties
IUPAC Name |
(1R)-1-phenylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6H2,1H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRWWHIETAKIMO-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001030850 | |
Record name | 1-Phenylbutanol, (+)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001030850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22144-60-1 | |
Record name | 1-Phenylbutanol, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022144601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenylbutanol, (+)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001030850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-PHENYLBUTANOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6AR026JN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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